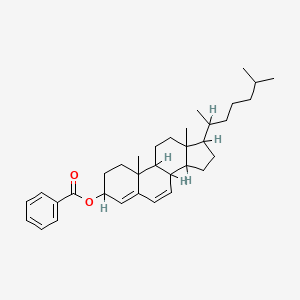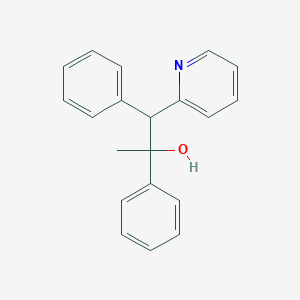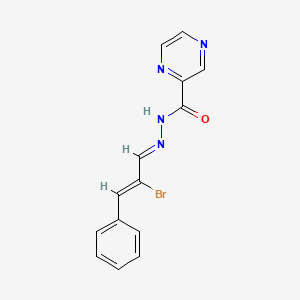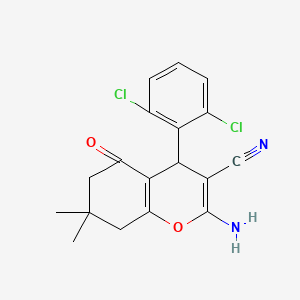![molecular formula C12H9BrN4O B15081583 N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromobenzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between pyrazine-2-carboxylic acid hydrazide and 2-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of new materials with desired characteristics.
Mécanisme D'action
The mechanism of action of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
PYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE: Lacks the bromobenzylidene moiety but shares the pyrazine and hydrazide functional groups.
BENZALDEHYDE HYDRAZONES: Compounds with similar hydrazone linkages but different aromatic substituents.
2-BROMOBENZALDEHYDE DERIVATIVES: Compounds with the bromobenzylidene group but different functional groups attached to the aromatic ring.
Uniqueness: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of the pyrazine ring, carboxylic acid group, and bromobenzylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C12H9BrN4O |
|---|---|
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
Clé InChI |
QJBFBGQGJYPOAA-FRKPEAEDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Br |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
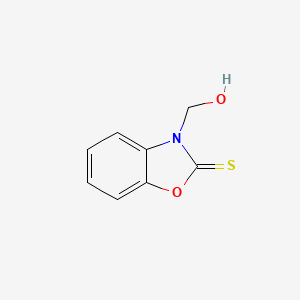
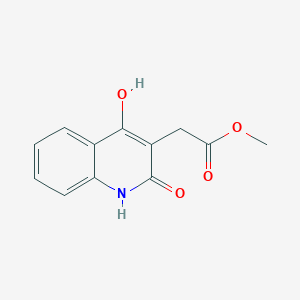
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
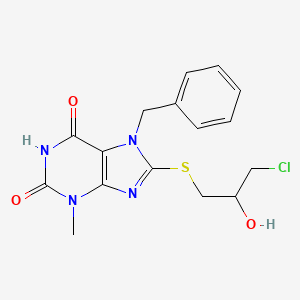
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)

![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
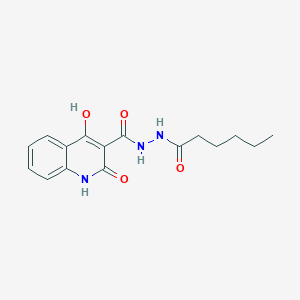
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
